2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester

Description

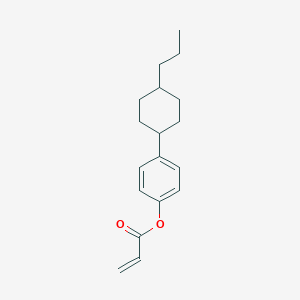

Chemical Structure: This compound is an acrylic acid ester featuring a phenyl group substituted with a trans-4-propylcyclohexyl moiety. The trans configuration of the cyclohexyl group and the propyl chain confers distinct steric and electronic properties, making it relevant for applications in liquid crystal displays (LCs) and advanced materials .

Synthesis: Likely synthesized via esterification between 4-(trans-4-propylcyclohexyl)phenol and acryloyl chloride, analogous to methods for related esters (e.g., 4-acryloyloxybenzophenone in ).

Applications: Its rigid cyclohexylphenyl group suggests utility in electro-optical devices, where molecular alignment and thermal stability are critical .

Properties

IUPAC Name |

[4-(4-propylcyclohexyl)phenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-18(19)4-2/h4,10-15H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVDSQAQCWMYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608997 | |

| Record name | 4-(4-Propylcyclohexyl)phenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168274-89-3 | |

| Record name | 4-(4-Propylcyclohexyl)phenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester typically involves the esterification of 2-Propenoic acid with 4-(trans-4-propylcyclohexyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Polymer Synthesis

2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester is primarily utilized as a monomer in the synthesis of various polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties such as:

- Adhesion

- Flexibility

- Thermal Stability

This compound plays a crucial role in the production of acrylic polymers and copolymers, which are used in coatings, adhesives, and other industrial applications .

Drug Development

In the pharmaceutical industry, this compound serves as a building block for synthesizing various drug molecules. Its chemical reactivity enables the introduction of specific functional groups necessary for biological activity. Notable applications include:

- Synthesis of Antimicrobial Agents: Preliminary studies indicate potential antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 100 µg/mL .

- Anticancer Compounds: Investigations into its anticancer potential are ongoing, with initial findings suggesting promising results that require further exploration .

Material Science

The compound is employed in developing advanced materials with specific properties. Its unique structure allows for various functional group manipulations, making it an essential component in creating complex molecules used in specialty chemicals and UV-absorbing agents .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of propenoic acid esters evaluated their antimicrobial properties. The results highlighted that this compound exhibited significant inhibition against bacterial strains at specific concentrations, indicating its potential utility in developing antimicrobial agents.

Case Study 2: Polymerization Applications

Research on polymerization techniques utilizing this compound demonstrated its effectiveness in producing polymers with enhanced mechanical properties suitable for industrial applications. The study showcased the versatility of the compound in creating materials that meet specific performance criteria.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Substituent Effects on Mesogenic Properties

Electronic and Steric Effects

- Electron-Donating Groups: Compounds like 3-(4-hydroxy-3-methoxyphenyl)propenoic acid esters () exhibit increased stability in pharmacological contexts due to methoxy/hydroxy groups.

- Electron-Withdrawing Groups : Nitro-substituted esters (e.g., Analog 3) show higher reactivity in photochemical applications .

- Steric Hindrance : The target compound’s cyclohexyl group reduces rotational freedom, favoring nematic or smectic LC phases compared to linear-chain analogs .

Physical and Chemical Properties

Biological Activity

2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester, also known by its CAS number 168274-89-3, is a compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in organic synthesis and pharmaceuticals. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula: C18H24O2

- Molecular Weight: 272.4 g/mol

- Structure: The compound features a propenoic acid backbone with a phenyl group substituted by a trans-4-propylcyclohexyl moiety, which contributes to its unique properties and reactivity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Potential: Preliminary investigations indicate potential anticancer effects, although further research is required to elucidate the mechanisms involved.

- Polymerization Applications: The compound is utilized in the synthesis of polymers, which may have implications for drug delivery systems or other biomedical applications.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of several derivatives of propenoic acid esters. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for both bacterial strains.

Anticancer Activity

In vitro assays on cancer cell lines demonstrated that this compound exhibited cytotoxic effects. Specifically:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values: The IC50 values ranged from 20 to 40 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration/IC50 |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 100 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | MIC = 100 µg/mL |

| Anticancer | HeLa | Cytotoxicity | IC50 = 30 µM |

| Anticancer | MCF-7 | Cytotoxicity | IC50 = 25 µM |

| Anticancer | A549 | Cytotoxicity | IC50 = 40 µM |

Q & A

Q. What are the critical safety protocols for handling 2-propenoic acid derivatives in laboratory settings?

- Methodological Answer: Personal protective equipment (PPE) must be selected based on exposure risk. For low concentrations, use NIOSH/CEN-approved P95 (US) or P1 (EU) particulate filters. For higher risks, OV/AG/P99 (US) or ABEK-P2 (EU) respirators are recommended. Full-body chemical-resistant suits and gloves compliant with ASTM F739 standards are essential. Safety protocols should align with OSHA HCS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2) .

Q. Which physicochemical properties are most relevant for experimental design with this compound?

- Methodological Answer: Key properties include predicted boiling point (e.g., ~405°C for analogous esters), density (~1.114 g/cm³), and molecular weight (e.g., 282.29 g/mol for structurally similar esters). These parameters inform solvent selection, reaction temperature ranges, and purification methods (e.g., distillation or chromatography). Use computational tools like COSMOtherm or NIST WebBook to estimate missing data .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer: Employ a combination of -/-NMR to confirm ester and cyclohexyl substituent geometry. IR spectroscopy can validate carbonyl (C=O, ~1700 cm) and acrylate (C=C, ~1630 cm) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while X-ray crystallography resolves stereochemical ambiguities in the trans-4-propylcyclohexyl group .

Advanced Research Questions

Q. How can computational chemistry guide reaction mechanism studies for this acrylate ester?

- Methodological Answer: Apply quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) to model reaction pathways, such as ester hydrolysis or radical polymerization. Use reaction path search algorithms (e.g., GRRM or AFIR) to identify transition states and intermediates. Validate computational predictions with kinetic experiments (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., ) to track mechanistic steps .

Q. How should researchers resolve contradictions in reported thermochemical data for acrylate esters?

- Methodological Answer: Cross-validate experimental data (e.g., enthalpy of formation, heat capacity) using calorimetry (DSC) and gas-phase mass spectrometry. Compare results with NIST-standardized databases and quantum chemical computations (e.g., G4 theory). Discrepancies may arise from impurities or measurement conditions; replicate experiments under controlled atmospheres (e.g., inert gas) and report uncertainty intervals .

Q. What synthetic strategies optimize yield while minimizing by-products in acrylate ester synthesis?

- Methodological Answer: Use catalytic systems (e.g., lipases or Pd-based catalysts) for stereoselective esterification under mild conditions. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates. Employ DoE (Design of Experiments) to optimize parameters like temperature, solvent polarity, and stoichiometry. For purification, combine fractional crystallization (using hexane/ethyl acetate) with preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.